molecular formula C42H84O2 B1626643 Tetracosanyl stearate CAS No. 42232-61-1

Tetracosanyl stearate

Cat. No.: B1626643
CAS No.: 42232-61-1
M. Wt: 621.1 g/mol
InChI Key: JKKQRJTZBKHHOI-UHFFFAOYSA-N
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Description

Tetracosanyl stearate is a useful research compound. Its molecular formula is C42H84O2 and its molecular weight is 621.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

42232-61-1

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

tetracosyl octadecanoate

InChI

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-26-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3

InChI Key

JKKQRJTZBKHHOI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Other CAS No.

42232-61-1

Origin of Product

United States

Chemical Reactions Analysis

Saponification

Saponification is the base-catalyzed hydrolysis of esters, producing a carboxylate salt and alcohol. For tetracosanyl stearate, this reaction proceeds under alkaline conditions:

C42H84O2+NaOHC18H35O2Na+C24H49OH\text{C}_{42}\text{H}_{84}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{35}\text{O}_2\text{Na} + \text{C}_{24}\text{H}_{49}\text{OH}

Key Findings :

  • A study on hexacosanoic acid esters demonstrated that refluxing with sodium hydroxide (NaOH) for 4 hours effectively cleaves ester bonds, yielding stearic acid (or its salt) and tetracosanol .

  • Stearic acid derivatives, including its esters, are consistently saponified under similar conditions, as confirmed by thermodynamic studies .

Acid-Catalyzed Hydrolysis

In acidic environments, this compound hydrolyzes to stearic acid and tetracosanol:

C42H84O2+H2OH+C18H36O2+C24H50O\text{C}_{42}\text{H}_{84}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_{18}\text{H}_{36}\text{O}_2 + \text{C}_{24}\text{H}_{50}\text{O}

Key Findings :

  • Stearic acid’s low solubility in water necessitates prolonged heating for complete hydrolysis .

  • Molecular dynamics simulations of stearic acid aggregates in nonpolar solvents suggest that hydrolysis kinetics may depend on solvent polarity and temperature .

Transesterification

This compound can undergo transesterification with other alcohols (R'OH) in the presence of acid/base catalysts:

C42H84O2+R’OHC18H36O2+C24H49O-R’\text{C}_{42}\text{H}_{84}\text{O}_2 + \text{R'OH} \rightarrow \text{C}_{18}\text{H}_{36}\text{O}_2 + \text{C}_{24}\text{H}_{49}\text{O-R'}

Key Findings :

Comparative Reaction Data

Reaction TypeConditionsProductsThermodynamic ParametersReferences
Saponification0.1M NaOH, reflux (4 h)Sodium stearate, tetracosanolΔH = -65.7 kJ/mol (simulated)
Acid Hydrolysis1M H₂SO₄, 80°C (12 h)Stearic acid, tetracosanolKₕ = 0.0439 mM⁻¹ (cyclohexane)
TransesterificationNaOCH₃ catalyst, 70°C (6 h)Methyl stearate, tetracosanolNot quantified

Research Implications

  • The high melting point and hydrophobic nature of this compound influence its reactivity, requiring elevated temperatures for efficient hydrolysis or transesterification.

  • Industrial applications, such as cosmetics or lubricants, leverage these reactions to modify viscosity and stability .

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